REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([I:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.CN(C=O)C.CC[N:19]([CH:23]([CH3:25])[CH3:24])C(C)C.C1(N)CC1>O>[NH2:1][C:2]1[C:10]([I:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH:19][CH:23]1[CH2:25][CH2:24]1)=[O:6]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1I
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
245.69 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
52.69 μL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at r.t. for 7 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at r.t. overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
7 min |
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=O)NC2CC2)C=CC=C1I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |